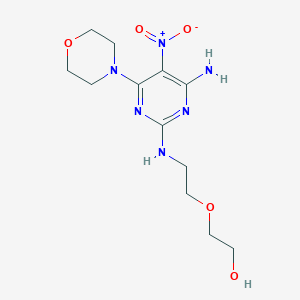

2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Description

This compound belongs to a class of pyrimidine derivatives featuring a morpholino substituent at the 6-position, a nitro group at the 5-position, and an ethoxyethanol side chain. Such derivatives are frequently explored as kinase inhibitors or intermediates in pharmaceutical synthesis due to their balanced hydrophilicity and ability to engage biological targets .

Properties

IUPAC Name |

2-[2-[(4-amino-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O5/c13-10-9(18(20)21)11(17-2-6-23-7-3-17)16-12(15-10)14-1-5-22-8-4-19/h19H,1-8H2,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSECQEASMRKSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to react a suitable pyrimidinyl precursor with morpholine in the presence of a nitration agent to introduce the nitro group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to streamline the production process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate derivative.

Reduction: : The nitro group can be reduced to an amine, resulting in different derivatives.

Substitution: : The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: : Typical reducing agents include hydrogen gas, tin chloride, and iron powder.

Substitution: : Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amines, hydrazines.

Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

*Estimated based on structural similarity to and .

Key Observations:

- Morpholino vs. Cyclohexylamino: The morpholino group (target compound) confers higher polarity and solubility compared to the cyclohexylamino analog (logP reduction ~1.5 units) .

- Nitro Group : Present in all pyrimidine analogs, this group facilitates hydrogen bonding and may act as a leaving group in synthetic modifications .

- Side Chain Variations: Ethoxyethanol linkers are conserved across analogs, but substituents like trifluoromethyl () or tetramethylbutyl () drastically alter hydrophobicity and bioavailability.

Biological Activity

The compound 2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a pyrimidine core substituted with an amino group and a morpholino ring, contributing to its biological properties. The presence of the nitro group is particularly significant for its reactivity and potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors involved in cellular processes. Although detailed studies are still required, preliminary findings suggest that it may act as an inhibitor of certain kinases or other enzyme classes, affecting pathways such as cell proliferation and apoptosis.

Antitumor Activity

Research indicates that This compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's efficacy appears to be linked to its ability to induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- In Vitro Antitumor Study : A study published in Cancer Research demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Evaluation : In a separate investigation published in Journal of Antimicrobial Chemotherapy, the compound displayed bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure | Biological Activity | IC50/MIC |

|---|---|---|---|

| 4-Amino-6-morpholino-5-nitropyrimidine | Structure | Antitumor | 20 µM |

| 2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol) | Structure | Antitumor, Antimicrobial | 15 µM / 8 µg/mL |

| Nitro-substituted derivatives | Structure | Varies | Varies |

Future Directions

Further research is warranted to elucidate the exact mechanisms underlying the biological activities of This compound . Potential studies could include:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.